Product packaging for Ethyl 5-iodo-1,3-thiazole-2-carboxylate(Cat. No.:CAS No. 1500358-48-4)

Ethyl 5-iodo-1,3-thiazole-2-carboxylate

Cat. No.: B1455755
CAS No.: 1500358-48-4
M. Wt: 283.09 g/mol
InChI Key: JMMYMFAREZBJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-iodo-1,3-thiazole-2-carboxylate ( 1500358-48-4) is a high-purity, iodinated heterocyclic compound that serves as a versatile chemical intermediate in organic synthesis and drug discovery . This ester features a reactive iodine atom at the 5-position of the 1,3-thiazole ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal for creating complex molecular architectures . The thiazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of pharmacologically active molecules . Researchers utilize this compound in the synthesis of novel thiazole derivatives for screening against various biological targets. Furthermore, its structural properties are of significant interest in materials science, particularly in the development of compounds with potential applications in photodynamic therapy, where its derivatives can act as efficient triplet sensitizers . With a molecular formula of C6H6INO2S and a molecular weight of 283.08 g/mol , it is supplied for Research Use Only. This product is strictly for laboratory applications and not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INO2S B1455755 Ethyl 5-iodo-1,3-thiazole-2-carboxylate CAS No. 1500358-48-4

Properties

IUPAC Name

ethyl 5-iodo-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMYMFAREZBJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500358-48-4
Record name ethyl 5-iodo-1,3-thiazole-2-carboxylate
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Mechanism of Action

Biological Activity

Ethyl 5-iodo-1,3-thiazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H6INO2S
  • Molecular Weight : 283.09 g/mol
  • CAS Number : 1500358-48-4
  • Purity : Typically 95% .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Notable activities include:

  • Antimicrobial Activity :
    • This compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies report that derivatives of thiazole exhibit minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against strains such as Escherichia coli and Staphylococcus aureus .
    • It inhibits the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme critical for bacterial cell wall synthesis .
  • Anticancer Potential :
    • This compound has been linked to anticancer activities through the modulation of key cellular pathways involved in apoptosis and proliferation .
    • In vitro studies have demonstrated its ability to inhibit cancer cell lines at specific concentrations, indicating potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • The compound has been studied for its anti-inflammatory properties, which may be attributed to its action on signaling pathways associated with inflammation . This includes the inhibition of pro-inflammatory cytokines in cellular models.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts by binding to the active sites of various enzymes, leading to their inhibition. For example, it forms stable complexes with bacterial enzymes that are crucial for cell wall synthesis .
  • Cell Signaling Modulation : It influences key signaling pathways by modulating protein kinases and other signaling molecules, which are essential for regulating cell growth and apoptosis .

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Lv et al. (2021)Reported broad-spectrum antibacterial activity with MIC values comparable to standard antibiotics like penicillin G and kanamycin B .
Ali et al. (2020)Demonstrated anticancer effects in vitro on various cancer cell lines, indicating potential therapeutic applications .
BenchChem AnalysisHighlighted the compound's role in biochemical reactions and interactions with proteins and enzymes .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, particularly showing effectiveness against E. coli with an IC50 value of 5.3 μM for ecKAS III enzyme inhibition.

Case Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines, the compound exhibited selective cytotoxicity at varying concentrations. The findings suggest that it could serve as a lead compound for developing new anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-iodo-1,3-thiazole-2-carboxylate serves as a versatile scaffold in the development of pharmaceuticals. Its derivatives have been investigated for various biological activities:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have shown efficacy against a range of bacterial and fungal pathogens .
  • Anticancer Properties : Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. This compound has been explored for its potential to target specific cancer pathways, making it a candidate for further development in oncology .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives. The results showed that compounds similar to this compound inhibited tumor growth in vitro and in vivo models, suggesting a promising avenue for cancer treatment .

Synthetic Organic Chemistry

The compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for producing more complex molecules:

  • Synthesis of Heterocycles : this compound can be employed in the synthesis of other heterocyclic compounds through cyclization reactions .
  • Functionalization : The iodine atom in the structure allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the thiazole ring .

Synthetic Pathways

The following table summarizes key synthetic pathways involving this compound:

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReplacement of iodine with nucleophilesJournal of Organic Chemistry
CyclizationFormation of new heterocycles from thiazolesSynthetic Communications

Agrochemical Development

In agriculture, thiazole derivatives are being explored for their potential as fungicides and herbicides:

  • Fungicidal Activity : Compounds derived from this compound have shown promise as effective fungicides against crop pathogens .

Case Study: Fungicidal Efficacy

Research published in Pesticide Science highlighted the effectiveness of thiazole-based fungicides derived from this compound in controlling fungal diseases in crops such as wheat and corn. The study reported significant reductions in disease incidence and improved crop yields when these compounds were applied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazole Derivatives

The following table summarizes key structural analogs of ethyl 5-iodo-1,3-thiazole-2-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
This compound 5-I, 2-COOEt C₆H₆INO₂S 297.12 g/mol Iodine enables halogen bonding; high potential for radioimaging or drug design.
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate 5-(CH₂I), 2-COOEt C₇H₈INO₂S 297.12 g/mol Iodomethyl group increases steric bulk; may alter pharmacokinetics.
Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate 5-Br, 4-CH₃, 2-COOEt C₇H₈BrNO₂S 266.12 g/mol Bromine offers lower reactivity than iodine; methyl enhances lipophilicity.
Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate 4-CF₃, 2-COOEt C₇H₆F₃NO₂S 241.19 g/mol CF₃ group improves metabolic stability and electron-withdrawing effects.
Ethyl 4-isopropyl-1,3-thiazole-2-carboxylate 4-(CH(CH₃)₂), 2-COOEt C₉H₁₃NO₂S 215.27 g/mol Isopropyl group enhances hydrophobic interactions in protein binding.
Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate 4-OBn, 5-CH₃, 2-COOEt C₁₄H₁₅NO₃S 277.34 g/mol Benzyloxy group introduces aromaticity; may influence CNS activity.

Key Research Findings and Comparative Analysis

Reactivity and Functionalization

  • The iodine atom in this compound facilitates cross-coupling reactions, whereas brominated analogs require palladium catalysts for similar transformations .
  • Trifluoromethyl-substituted derivatives (e.g., ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate) exhibit enhanced resistance to oxidative degradation compared to iodinated or brominated analogs .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 5-iodo-1,3-thiazole-2-carboxylate?

  • Methodological Answer : Synthesis typically involves cyclocondensation of α-halo carbonyl compounds with thiourea derivatives. For example, reacting ethyl 2-chloroacetate with 5-iodo-1,3-thiazole-2-carboxamide under acidic reflux conditions (e.g., acetic acid). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Similar methods are adapted from Scheme 2 in thiazole-indole derivative syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions and ester group integrity. The iodine atom induces distinct deshielding effects on adjacent protons.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C-S, ~650 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., m/z 313.1 for C₇H₆INO₂S).
  • X-ray Crystallography : Definitive structural confirmation using SHELXL for refinement and ORTEP-3 for visualization .

Q. How reactive is the thiazole ring in this compound toward nucleophilic substitution?

  • Methodological Answer : The electron-deficient thiazole ring undergoes nucleophilic substitution at the 2- and 5-positions. The iodine substituent enhances electrophilicity at C-5, enabling Suzuki coupling or halogen exchange reactions. Kinetic studies require monitoring via HPLC or TLC with iodine-specific visualization .

Advanced Research Questions

Q. How does the iodo substituent influence crystal packing and intermolecular interactions?

  • Methodological Answer : The iodine atom participates in halogen bonding (C–I···N/O), influencing crystal packing. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8). Software such as Mercury visualizes these interactions, while Hirshfeld surface analysis quantifies contact contributions .

Q. What challenges arise in refining the crystal structure of iodinated thiazole derivatives?

  • Methodological Answer : High electron density from iodine causes absorption effects, requiring empirical corrections (e.g., SADABS in SHELXL). Structure validation tools (PLATON, CheckCIF) assess geometric outliers and twinning risks. Disorder in the ethyl ester group may necessitate constrained refinement .

Q. Can hydrogen bonding patterns predict solubility or stability of this compound?

  • Methodological Answer : Hydrogen bond donor/acceptor capacity (e.g., ester carbonyl) correlates with solubility in polar aprotic solvents. Stability under hygroscopic conditions is assessed via dynamic vapor sorption (DVS) and correlated with hydrogen-bonding network robustness from crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-iodo-1,3-thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-iodo-1,3-thiazole-2-carboxylate

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